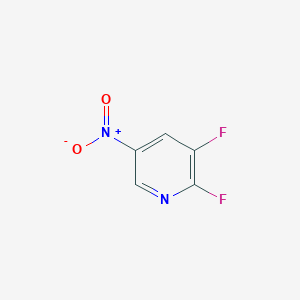

2,3-Difluoro-5-nitropyridine

Description

Properties

IUPAC Name |

2,3-difluoro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBQJGQRNAZQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624536 | |

| Record name | 2,3-Difluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954219-68-2 | |

| Record name | 2,3-Difluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-difluoro-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-nitropyridine typically involves the fluorination of nitropyridine derivatives. One common method is the reaction of 2-amino-5-nitropyridine with hydrofluoric acid, followed by diazotization and subsequent fluorination . Another approach involves the use of fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-5-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed:

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Reduction: 2,3-Difluoro-5-aminopyridine.

Oxidation: Oxidized pyridine derivatives.

Scientific Research Applications

2,3-Difluoro-5-nitropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-nitropyridine is primarily influenced by the presence of the fluorine atoms and the nitro group. The electron-withdrawing nature of these substituents affects the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, electrostatic interactions, and covalent modifications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with this compound, differing in substituent positions or functional groups:

| Compound Name | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | CAS Number | Purity | Main Applications |

|---|---|---|---|---|---|---|

| This compound | C₅H₂F₂N₂O₂ | 2-F, 3-F, 5-NO₂ | 160.08 | 954219-68-2 | 97% | Pharmaceuticals, agrochemicals |

| 2,4-Difluoro-5-nitropyridine | C₅H₂F₂N₂O₂ | 2-F, 4-F, 5-NO₂ | 160.08 | 60186-15-4 | 95% | Agrochemical intermediates |

| 2,6-Difluoro-3-nitropyridin-4-amine | C₅H₃F₂N₃O₂ | 2-F, 6-F, 3-NO₂, 4-NH₂ | 187.10 | 60186-20-1 | 95% | Drug discovery (amine-directed synthesis) |

| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 2-Cl, 5-NO₂ | 158.54 | 4548-45-2 | ≥95% | Pharmaceuticals, dyes |

| 2,3-Difluoro-4-nitropyridine | C₅H₂F₂N₂O₂ | 2-F, 3-F, 4-NO₂ | 160.08 | 1782505-98-9 | 95% | Experimental intermediates |

Comparative Analysis

Reactivity and Electronic Effects

- Nitro Group Position : The nitro group at position 5 in this compound directs electrophilic substitution to the 4-position, whereas nitro at position 4 (e.g., 2,3-Difluoro-4-nitropyridine) alters regioselectivity .

- Fluorine vs. Chlorine : Compared to 2-Chloro-5-nitropyridine, the fluorine substituents in this compound provide stronger electron-withdrawing effects, increasing ring deactivation but improving stability under harsh reaction conditions .

Research Findings and Industrial Relevance

- Patent Applications : this compound is cited in European patents for synthesizing complex spirocyclic compounds with antitumor activity, leveraging its nitro group for sequential functionalization .

- Market Availability : While some suppliers list it as discontinued (e.g., CymitQuimica), others like Combi-Blocks and Fluoropharm Co. maintain production at 97% purity, reflecting demand in niche pharmaceutical applications .

Biological Activity

2,3-Difluoro-5-nitropyridine (DFNP) is a fluorinated pyridine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with DFNP, including its mechanisms of action, biochemical properties, and relevant case studies.

- Molecular Formula: CHFNO

- Molecular Weight: 160.08 g/mol

- CAS Number: 954219-68-2

DFNP is characterized by the presence of two fluorine atoms and a nitro group attached to the pyridine ring, which influences its reactivity and biological interactions.

DFNP exhibits a variety of biological activities, primarily through the following mechanisms:

-

Antimicrobial Activity:

- DFNP has shown promising antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in bacterial metabolism.

-

Anticancer Properties:

- Research indicates that DFNP can modulate cell signaling pathways associated with cancer progression. It has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins . In vitro studies have demonstrated that DFNP exhibits cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC values indicating significant potency .

- Enzyme Inhibition:

The biochemical properties of DFNP are crucial for understanding its biological activity:

-

Cellular Effects:

DFNP influences cellular metabolism and gene expression, affecting processes such as cell growth and differentiation. Studies have shown that it can modulate signaling pathways critical for tumor growth . -

Metabolic Pathways:

DFNP undergoes metabolic transformations mediated by specific enzymes, leading to the formation of various metabolites that may also possess biological activity .

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of DFNP on human breast cancer cells (MCF7) reported an IC value of approximately 13.73 µM. The compound was found to significantly reduce cell viability and induce apoptosis through activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, DFNP demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to interference with bacterial DNA replication processes.

Data Table: Biological Activity Summary

| Biological Activity | Target Cells/Organisms | IC Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF7 | 13.73 µM | Apoptosis induction |

| Anticancer | A549 | 11.46 µM | Cell cycle arrest |

| Antimicrobial | Various Bacteria | Varies | Disruption of cell wall synthesis |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,3-difluoro-5-nitropyridine, and how do reaction conditions influence yield?

- Methodology : The synthesis of nitro-substituted pyridines often involves nitration of fluorinated precursors under controlled conditions. For example, analogous compounds like 2-chloro-5-nitropyridine are synthesized via nitration using mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize decomposition . For this compound, halogen-directed nitration (e.g., using fuming nitric acid) in non-polar solvents (e.g., dichloromethane) could enhance regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to the compound’s sensitivity to heat and moisture .

- Data Consideration : Monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Typical yields range from 40–60% due to competing side reactions (e.g., over-nitration or ring oxidation) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural isomers?

- Methodology :

- ¹⁹F NMR : The two fluorine atoms at positions 2 and 3 produce distinct coupling patterns. For example, F-2 and F-3 show coupling constants (J₃-F-F ≈ 15–20 Hz) due to vicinal fluorines, whereas meta-substituted isomers lack this splitting .

- IR Spectroscopy : The nitro group (NO₂) exhibits asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹. Fluorine substitution reduces electron density on the ring, shifting these peaks compared to non-fluorinated analogs .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Risk Mitigation :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 masks) is required during powder handling to avoid inhalation of irritants .

- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and avoid aqueous cleanup to prevent exothermic decomposition. Ventilate the area to disperse toxic fumes (e.g., NOₓ) .

Advanced Research Questions

Q. How do fluorine and nitro substituents affect the electronic properties and reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Mechanistic Insight :

- Fluorine’s strong electron-withdrawing effect activates the pyridine ring at positions para and meta to substituents, directing nucleophiles (e.g., amines) to position 4 or 5. The nitro group further enhances electrophilicity at position 4 via resonance withdrawal .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor SNAr kinetics in DMF at varying temperatures (25–60°C). Activation energy (Eₐ) calculations reveal rate-limiting steps (e.g., Meisenheimer complex formation) .

Q. What strategies minimize byproduct formation during cross-coupling reactions involving this compound?

- Catalytic Optimization :

- Buchwald-Hartwig Amination : Use Pd(OAc)₂/XPhos catalyst systems with Cs₂CO₃ as a base in toluene at 100°C. This reduces β-hydride elimination byproducts .

- Suzuki-Miyaura Coupling : Employ fluorinated boronic esters (e.g., aryl-Bpin) with Pd(PPh₃)₄/K₃PO₄ in THF/water (3:1) to enhance solubility and reduce homocoupling .

Q. How can density functional theory (DFT) predict the thermal stability and decomposition pathways of this compound?

- Computational Workflow :

- Model decomposition pathways (e.g., nitro group reduction or ring-opening) using Gaussian 16 with B3LYP-D3/6-311++G(d,p). Calculate bond dissociation energies (BDEs) for C–NO₂ (~200–220 kJ/mol) to assess thermal sensitivity .

- Compare with experimental TGA/DSC Decomposition onset temperatures typically occur at ~150°C, releasing NOₓ and HF gases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.